Cas no 873976-38-6 (Ethyl 8-ethoxyoctanoate)
Ethyl 8-ethoxyoctanoate Chemical and Physical Properties
Names and Identifiers
-
- ETHYL 8-ETHOXYOCTANOATE
- SY293407
- Ethyl 8-ethoxyoctanoate
-
- MDL: MFCD34565792
- Inchi: 1S/C12H24O3/c1-3-14-11-9-7-5-6-8-10-12(13)15-4-2/h3-11H2,1-2H3
- InChI Key: GDWXQZSGCVGDOC-UHFFFAOYSA-N
- SMILES: O(CC)CCCCCCCC(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 11
- Complexity: 146
- XLogP3: 2.8
- Topological Polar Surface Area: 35.5
Ethyl 8-ethoxyoctanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1194528-0.25g |
Ethyl 8-Ethoxyoctanoate |
873976-38-6 | 97% | 0.25g |
$550 | 2024-07-29 | |
| eNovation Chemicals LLC | Y1194528-1g |
Ethyl 8-Ethoxyoctanoate |
873976-38-6 | 97% | 1g |
$825 | 2024-07-29 | |
| eNovation Chemicals LLC | Y1194528-5g |
Ethyl 8-Ethoxyoctanoate |
873976-38-6 | 97% | 5g |
$1650 | 2024-07-29 | |
| Aaron | AR01XFQI-100mg |
Ethyl 8-Ethoxyoctanoate |
873976-38-6 | 97% | 100mg |
$195.00 | 2025-02-12 | |
| Aaron | AR01XFQI-250mg |
Ethyl 8-Ethoxyoctanoate |
873976-38-6 | 97% | 250mg |
$312.00 | 2025-02-12 | |
| Aaron | AR01XFQI-1g |
Ethyl 8-Ethoxyoctanoate |
873976-38-6 | 97% | 1g |
$779.00 | 2025-02-12 | |
| 1PlusChem | 1P01XFI6-250mg |
Ethyl 8-Ethoxyoctanoate |
873976-38-6 | ≥97% | 250mg |
$588.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528260-100mg |
Ethyl 8-ethoxyoctanoate |
873976-38-6 | 98% | 100mg |
¥4376.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528260-250mg |
Ethyl 8-ethoxyoctanoate |
873976-38-6 | 98% | 250mg |
¥6972.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528260-1g |
Ethyl 8-ethoxyoctanoate |
873976-38-6 | 98% | 1g |
¥10458.00 | 2024-04-27 |
Ethyl 8-ethoxyoctanoate Related Literature
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on Ethyl 8-ethoxyoctanoate
Ethyl 8-ethoxyoctanoate (CAS No. 873976-38-6): A Comprehensive Overview in Modern Chemical Research
Ethyl 8-ethoxyoctanoate, identified by its CAS number 873976-38-6, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This ester, derived from octanoic acid and ethanol, exhibits a unique molecular structure that makes it a valuable intermediate in synthetic chemistry. Its applications span across various domains, including the development of novel drugs, fragrances, and specialty chemicals. The compound's chemical formula, C12H24O3, underscores its versatility and potential utility in complex synthetic pathways.
The synthesis of Ethyl 8-ethoxyoctanoate typically involves the esterification of octanoic acid with ethanol under acidic conditions. This reaction is catalyzed by compounds such as sulfuric acid or p-toluenesulfonic acid, facilitating the formation of the ester bond. The process is highly efficient and scalable, making it suitable for industrial production. Recent advancements in green chemistry have led to the exploration of biocatalytic methods, which employ enzymes to catalyze the esterification process under milder conditions. These methods not only improve yield but also reduce environmental impact, aligning with global sustainability goals.
In pharmaceutical research, Ethyl 8-ethoxyoctanoate has garnered attention for its potential role as a precursor in the synthesis of bioactive molecules. Its structural motif, featuring both an ethoxy group and an ester functionality, is reminiscent of many pharmacologically relevant compounds. For instance, derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties. The ethoxy group can be further modified to introduce additional functionalities, such as hydroxyl or carboxyl groups, expanding its synthetic utility.
One of the most compelling aspects of Ethyl 8-ethoxyoctanoate is its role in the development of lipid-based drug delivery systems. The compound's ability to form stable emulsions and liposomes makes it an ideal candidate for encapsulating hydrophobic drugs. These delivery systems enhance drug solubility and bioavailability, improving therapeutic efficacy. Recent studies have demonstrated the successful use of Ethyl 8-ethoxyoctanoate-based formulations in delivering anticancer agents, where targeted release mechanisms have shown promising results in preclinical trials.
The compound's behavior in biological systems has also been a subject of intense study. Its metabolic stability and low toxicity profile make it suitable for use in topical formulations and dermal applications. Researchers have explored its potential as a penetration enhancer for transdermal drugs, leveraging its ability to disrupt the stratum corneum barrier. This application is particularly relevant in the treatment of chronic conditions requiring long-term drug administration.
The chemical properties of Ethyl 8-ethoxyoctanoate also make it a valuable tool in analytical chemistry. Its distinct spectral characteristics allow for easy detection and quantification using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analytical methods are crucial for quality control in pharmaceutical manufacturing and for characterizing reaction mixtures during synthetic processes.
Environmental scientists have also recognized the significance of Ethyl 8-ethoxyoctanoate in studying pollutant degradation pathways. The compound's degradation products can provide insights into the effectiveness of bioremediation strategies. Research has shown that microbial communities can metabolize Ethyl 8-ethoxyoctanoate under certain conditions, contributing to its breakdown into less harmful substances. This finding is particularly relevant in assessing the environmental impact of industrial processes that utilize this compound.
The future prospects of Ethyl 8-ethoxyoctanoate are vast and multifaceted. As synthetic methodologies continue to evolve, new derivatives and applications will undoubtedly emerge. The integration of computational chemistry tools has further accelerated the discovery process, allowing researchers to predict novel properties and functionalities with greater accuracy. Collaborative efforts between academia and industry are essential to translate these findings into practical applications that benefit society.
In conclusion, Ethyl 8-ethoxyoctanoate (CAS No. 873976-38-6) stands as a testament to the ingenuity and innovation within chemical research. Its diverse applications, from pharmaceuticals to environmental science, highlight its importance as a versatile intermediate. As we continue to unravel its potential, it will undoubtedly play a pivotal role in shaping the future of chemical science and technology.
873976-38-6 (Ethyl 8-ethoxyoctanoate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)